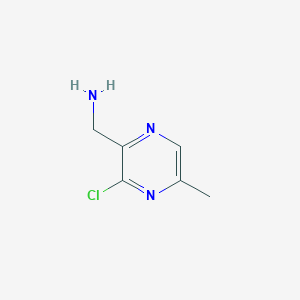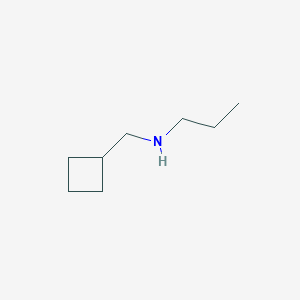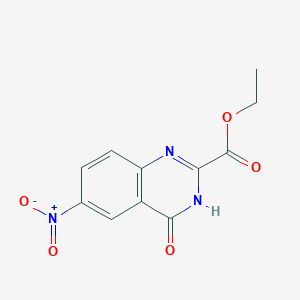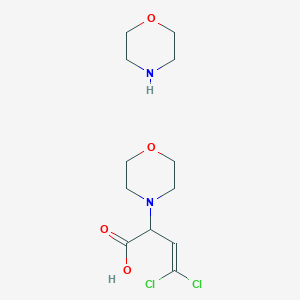![molecular formula C11H13ClN2O3S B13985050 [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid CAS No. 13908-54-8](/img/structure/B13985050.png)
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C11H13ClN2O3S. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfanyl group attached to an acetic acid moiety, along with a chloroethyl carbamoyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid typically involves the reaction of 4-aminophenylacetic acid with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroethyl carbamoyl group can be reduced to form the corresponding amine.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of [(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The chloroethyl carbamoyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential cytotoxic effects. The sulfanyl group may also play a role in modulating the compound’s reactivity and interactions with biological targets.
Comparación Con Compuestos Similares
[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid: Similar structure but with a nitroso group.
4-(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
These comparisons highlight the unique structural features and potential reactivity of this compound.
Propiedades
Número CAS |
13908-54-8 |
|---|---|
Fórmula molecular |
C11H13ClN2O3S |
Peso molecular |
288.75 g/mol |
Nombre IUPAC |
2-[4-(2-chloroethylcarbamoylamino)phenyl]sulfanylacetic acid |
InChI |
InChI=1S/C11H13ClN2O3S/c12-5-6-13-11(17)14-8-1-3-9(4-2-8)18-7-10(15)16/h1-4H,5-7H2,(H,15,16)(H2,13,14,17) |
Clave InChI |
WBGHNASQTYDLBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NCCCl)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)




![Bis[4-(2-hydroxyethoxy)phenyl]methanone](/img/structure/B13985011.png)







